![molecular formula C21H17N3O2 B277786 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277786.png)
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. This molecule is known to inhibit the activity of a protein called BRD4, which plays a critical role in the development and progression of cancer.
Mechanism of Action
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide binds to the bromodomain of BRD4, which prevents it from binding to acetylated histones and other transcriptional co-activators. This leads to the inhibition of transcription of genes involved in cell growth and proliferation, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a selective inhibitory effect on BRD4, with minimal effects on other BET family proteins. This selectivity is important for minimizing off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for BRD4, which minimizes off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low potency compared to other BRD4 inhibitors. This can make it challenging to achieve therapeutic concentrations in vivo. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of focus is the development of more potent analogs of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can achieve higher therapeutic concentrations in vivo. Another area of focus is the development of more soluble formulations of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can be administered more easily in vivo. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and to identify biomarkers that can be used to predict response to treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide as a potential cancer therapy.
Synthesis Methods
The synthesis of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-pyridinyl-1,3-benzoxazol-5-amine, which is then reacted with 4-ethylbenzoyl chloride to obtain 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified using column chromatography to obtain a pure compound with high yield.
Scientific Research Applications
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the transcriptional regulation of genes involved in cell growth and proliferation, making it an attractive target for cancer therapy. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including leukemia, lymphoma, and solid tumors.
properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-ethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-2-14-5-7-15(8-6-14)20(25)23-17-9-10-19-18(12-17)24-21(26-19)16-4-3-11-22-13-16/h3-13H,2H2,1H3,(H,23,25) |
InChI Key |
MPIKLFFYHIWWSV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



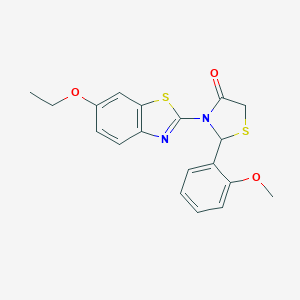


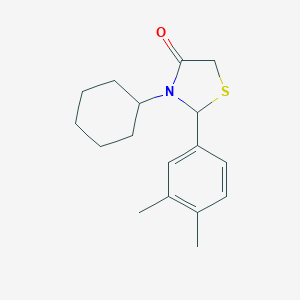
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
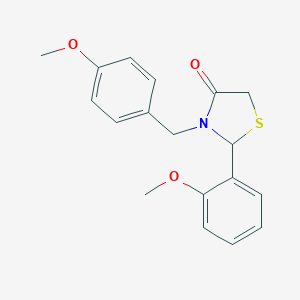
![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)

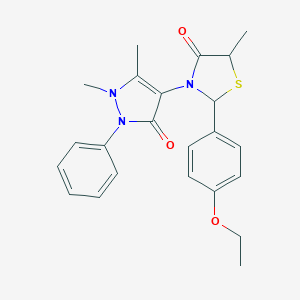
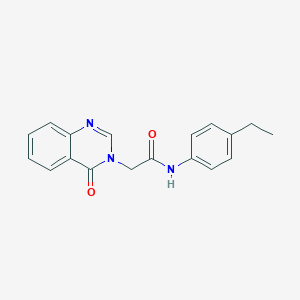

![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)